

# Application Note: Structural Elucidation of Licobichalcone A using 1D and 2D NMR Spectroscopy

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## Compound of Interest

Compound Name: *Licobichalcone*

Cat. No.: *B1246259*

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Audience: Researchers, scientists, and drug development professionals in natural product chemistry and medicinal chemistry.

## Introduction

**Licobichalcone A** is a retrochalcone isolated from the roots of *Glycyrrhiza inflata*, a species of licorice.[1] Like other chalcones, it consists of two aromatic rings joined by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system.[2] These compounds are of significant interest to the drug development community due to their wide range of pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of such natural products, providing detailed information about the carbon skeleton and the relative orientation of protons.[3][4]

This guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Licobichalcone A**. It includes detailed protocols for sample preparation and data acquisition, designed to assist researchers in the unambiguous identification and characterization of this and related compounds.

## Chemical Structure of **Licobichalcone A**

The structural assignment of **Licobichalcone A** is confirmed through a combination of 1D and 2D NMR experiments. The numbering convention used for the assignments is shown below.

Diagram 1: Numbering Scheme for **Licobichalcone A**

## <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following data represents typical chemical shifts for **Licobichalcone A**, recorded in a suitable deuterated solvent like DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Note that chemical shifts are solvent-dependent.[5]

Table 1: <sup>1</sup>H NMR Spectral Data for **Licobichalcone A** (500 MHz, DMSO-d<sub>6</sub>)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)	Assignment
H- $\alpha$	7.75	d	15.5	Vinyllic Proton
H- $\beta$	7.85	d	15.5	Vinyllic Proton
H-3	6.51	s	-	Aromatic Proton (Ring A)
H-6	7.98	s	-	Aromatic Proton (Ring A)
H-3'	6.40	d	2.3	Aromatic Proton (Ring B)
H-5'	6.35	dd	8.5, 2.3	Aromatic Proton (Ring B)
H-6'	7.25	d	8.5	Aromatic Proton (Ring B)
2-OCH <sub>3</sub>	3.90	s	-	Methoxy Group
4-OH	10.20	s	-	Phenolic Hydroxyl
2'-OH	9.85	s	-	Phenolic Hydroxyl
4'-OH	9.60	s	-	Phenolic Hydroxyl
H-1''	3.25	d	7.0	Prenyl CH <sub>2</sub>
H-2''	5.20	t	7.0	Prenyl CH
H-4''	1.70	s	-	Prenyl CH <sub>3</sub>
H-5''	1.68	s	-	Prenyl CH <sub>3</sub>

 Table 2: <sup>13</sup>C NMR Spectral Data for **Licobichalcone A** (125 MHz, DMSO-d<sub>6</sub>)

Position	$\delta$ (ppm)	Assignment
C=O	187.5	Carbonyl
C- $\alpha$	121.0	Vinylic Carbon
C- $\beta$	144.5	Vinylic Carbon
C-1	113.2	Aromatic Carbon (Ring A)
C-2	165.0	Aromatic Carbon (Ring A)
C-3	106.5	Aromatic Carbon (Ring A)
C-4	162.8	Aromatic Carbon (Ring A)
C-5	112.0	Aromatic Carbon (Ring A)
C-6	131.5	Aromatic Carbon (Ring A)
C-1'	116.0	Aromatic Carbon (Ring B)
C-2'	158.0	Aromatic Carbon (Ring B)
C-3'	103.0	Aromatic Carbon (Ring B)
C-4'	157.5	Aromatic Carbon (Ring B)
C-5'	108.0	Aromatic Carbon (Ring B)
C-6'	130.0	Aromatic Carbon (Ring B)
2-OCH <sub>3</sub>	56.0	Methoxy Carbon
C-1''	21.5	Prenyl CH <sub>2</sub>
C-2''	122.5	Prenyl CH
C-3''	131.0	Prenyl Quaternary C
C-4''	17.8	Prenyl CH <sub>3</sub>
C-5''	25.5	Prenyl CH <sub>3</sub>

## Interpretation of NMR Data

- $^1\text{H}$  NMR Spectrum: The two doublets at  $\sim 7.75$  and  $\sim 7.85$  ppm with a large coupling constant ( $J \approx 15.5$  Hz) are characteristic of the trans-oriented vinylic protons (H- $\alpha$  and H- $\beta$ ) of the chalcone backbone.[6] The sharp singlets in the aromatic region correspond to isolated protons on Ring A, while the AX and AMX spin systems are indicative of the substitution pattern on Ring B. The downfield signals ( $>9.5$  ppm) are typical for phenolic hydroxyl protons, which are often broad unless in a non-protic solvent like DMSO.
- $^{13}\text{C}$  NMR Spectrum: The carbonyl carbon (C=O) signal appears far downfield around 187.5 ppm. The vinylic carbons (C- $\alpha$  and C- $\beta$ ) are observed in the 120-145 ppm range. The numerous signals between 100-165 ppm correspond to the 12 aromatic carbons. The methoxy carbon signal is consistently found around 56.0 ppm.
- 2D NMR for Unambiguous Assignment: While 1D spectra provide the initial data, complete and unambiguous assignment requires 2D NMR techniques.[2][7]
  - COSY (Correlation Spectroscopy): Identifies  $^1\text{H}$ - $^1\text{H}$  coupling networks, confirming connectivity between adjacent protons, such as those in the aromatic rings and the prenyl group.[8][9]
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the straightforward assignment of protonated carbons.[10]
  - HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away ( $^2\text{JCH}$  and  $^3\text{JCH}$ ), linking quaternary carbons to nearby protons and connecting the two aromatic rings across the enone bridge.[7][9][10]

## Protocols

### Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample of **Licobichalcone A** for NMR analysis. Proper preparation is critical for obtaining sharp, well-resolved spectra.

Materials:

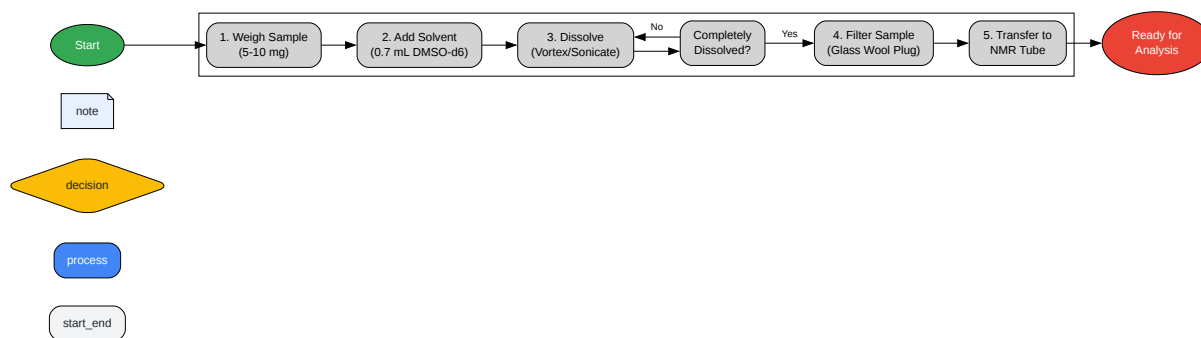
- Purified **Licobichalcone A** (5-10 mg for  $^1\text{H}$  NMR; 15-30 mg for  $^{13}\text{C}$  NMR)
- High-quality 5 mm NMR tubes
- Deuterated solvent (e.g., DMSO- $d_6$ , Chloroform- $d$ )
- Glass Pasteur pipette and bulb
- Small vial
- Glass wool or syringe filter (0.45  $\mu\text{m}$ )

#### Procedure:

- Weighing the Sample: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
  - Scientist's Note: For  $^{13}\text{C}$  NMR, a higher concentration is desirable due to the low natural abundance of the  $^{13}\text{C}$  isotope. If sample quantity is limited, more scans will be required.
- Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO- $d_6$ ) to the vial.
  - Scientist's Note: DMSO- $d_6$  is excellent for dissolving polar compounds and for observing exchangeable -OH protons as sharper singlets.[\[11\]](#)  $\text{CDCl}_3$  is another common choice but may not dissolve highly polar chalcones as effectively.
- Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. Visually inspect the solution against a light source to confirm no solid particles remain.
- Filtering (Recommended): To remove any particulate matter that could degrade spectral quality by distorting the magnetic field homogeneity, filter the solution.
  - Place a small, tight plug of glass wool into a Pasteur pipette.
  - Using the pipette, transfer the sample solution directly into a clean, high-quality 5 mm NMR tube. This action filters the solution.

- Transfer and Capping: Ensure the final solution height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL). Cap the NMR tube securely.
- Labeling: Clearly label the NMR tube with the sample name and any other relevant identifiers.

Diagram 2: Standard Workflow for NMR Sample Preparation



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## Protocol 2: NMR Data Acquisition and Processing

These are general guidelines. Specific parameters should be optimized based on the available spectrometer and sample concentration.

### 1. 1D <sup>1</sup>H Spectrum:

- Experiment: Standard proton experiment (e.g., Bruker zg30).
- Sweep Width: ~16 ppm (e.g., from -2 to 14 ppm).
- Acquisition Time: 2-3 seconds.
- Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.
- Number of Scans: 16-64 scans, depending on concentration.
- Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm).[\[11\]](#)

## 2. 1D <sup>13</sup>C Spectrum:

- Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
- Sweep Width: ~240 ppm (e.g., from -10 to 230 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024-4096 scans, due to lower sensitivity.
- Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate to the solvent peak (e.g., DMSO-d<sub>6</sub> at 39.51 ppm).[\[11\]](#)

## 3. 2D Experiments (COSY, HSQC, HMBC):

- Experiments: Use standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsp, hmbcgpplndqf).
- Parameters: Utilize the instrument's standard parameters optimized for natural products. The HMBC experiment should be optimized to detect long-range couplings of ~8 Hz.

- Processing: Process both dimensions with appropriate window functions (e.g., sine-bell), Fourier transform, and phase/baseline correction.

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